molecular formula C25H19NO7 B2645928 N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide CAS No. 883953-99-9

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide

Cat. No. B2645928
CAS RN: 883953-99-9
M. Wt: 445.427
InChI Key: JABWFRNSFDMHPD-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide” is a complex organic compound. It contains a benzodioxol group, a chromenone group, and a benzamide group, all of which are common motifs in organic chemistry and medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple aromatic rings and heteroatoms. The benzodioxol group would contribute to the compound’s aromaticity and potentially its reactivity .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The benzodioxol group might undergo electrophilic aromatic substitution reactions, while the chromenone could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple aromatic rings and polar functional groups could affect its solubility, melting point, and other physical properties .

Scientific Research Applications

Anticancer Activity

This compound has been found to have potential anticancer activity. It was found to be efficacious in tumor cells experiencing glucose starvation . In line with the known dependence of glucose-starved cells on the mitochondria, this compound inhibits mitochondrial membrane potential . This suggests that it could be used as a potential antitumor agent for the treatment of glucose-starved tumors .

Inhibition of Mitochondria

The compound has been found to inhibit mitochondrial membrane potential . This property is particularly useful in the context of cancer treatment, as it can lead to the death of cancer cells .

Selective Toxicity towards Glucose-Starved Tumor Cells

The compound has been found to exhibit selective toxicity towards glucose-starved tumor cells . This means that it could potentially be used to target and kill cancer cells without harming healthy cells .

Potential Use in Cancer Metabolism

The compound has been associated with cancer metabolism . It has been found to be effective in tumor cells experiencing glucose starvation , suggesting a potential role in targeting the metabolic adaptations of cancer cells .

Role in Mechanistic Target of Rapamycin (mTOR)

The compound has been associated with the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation . This suggests potential applications in the treatment of conditions characterized by abnormal cell growth .

Synthetic Lethality

The compound has been associated with the concept of synthetic lethality . This is a type of genetic interaction where the combination of mutations in two or more genes leads to cell death .

Safety and Hazards

As with any chemical compound, handling “N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide” would require appropriate safety precautions. This might include wearing personal protective equipment, avoiding inhalation or ingestion, and storing the compound in a cool, well-ventilated place .

properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19NO7/c1-29-18-9-8-15(12-20(18)30-2)24(28)26-25-22(14-7-10-19-21(11-14)32-13-31-19)23(27)16-5-3-4-6-17(16)33-25/h3-12H,13H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABWFRNSFDMHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]-3,4-dimethoxybenzamide

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